Home > Products > Screening Compounds P121094 > 5-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid
5-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid -

5-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

Catalog Number: EVT-4896091
CAS Number:
Molecular Formula: C15H9ClN2O4S
Molecular Weight: 348.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid belongs to a class of 2-chloro-5-{5-[(2-imino-4-oxo-thiazolidin-5-ylidene)methyl]-furan-2-yl}-benzoic acid derivatives. This class of compounds has gained significant interest in scientific research due to their potential for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity []. PTP1B is an enzyme involved in regulating insulin signaling and other metabolic pathways. Its inhibition is a promising target for developing new treatments for obesity and type 2 diabetes.

Synthesis Analysis

Although the provided abstracts do not explicitly describe the synthesis of 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, they offer insights into the synthesis of structurally similar thiazolidine derivatives. These methods often involve multi-step reactions using various reagents and catalysts. For instance, similar compounds are synthesized via condensation reactions between substituted thioureas, aldehydes, and chloroacetic acid [, , , , , , , , ]. Another method utilizes the thia-Michael reaction with dimethyl acetylenedicarboxylate as the acceptor []. Further functionalization of the core structure can be achieved through reactions with various electrophiles, such as ω-bromolkoxyphthalimides [].

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid has been identified as a potential inhibitor of PTP1B []. This enzyme plays a crucial role in regulating insulin signaling pathways and has been implicated in the development of obesity and type 2 diabetes.

Applications

The primary application of 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, as suggested by the available information, is its potential use in the development of pharmaceutical compositions for the prevention and treatment of obesity and diabetes []. This is attributed to its ability to inhibit PTP1B, a validated target for therapeutic intervention in these metabolic disorders.

Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate

  • Compound Description: This compound is a newly synthesized thiazolidine derivative. []
  • Relevance: This compound shares the core thiazolidine-5-ylidene structure with the target compound, 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid. The presence of various substituents on the thiazolidine ring highlights the diversity possible within this class of compounds. []

4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate

  • Compound Description: This compound features a 5-benzylidene-thiazolidine moiety linked to a 4-aminobenzoic acid fragment. It forms layered crystal structures stabilized by hydrogen bonds and π–π stacking interactions. []
  • Relevance: Similar to 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, this compound contains both a thiazolidine ring and a benzoic acid moiety. This highlights the recurring significance of these structural features in medicinal chemistry. []

(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3)

  • Compound Description: Identified as a potent, competitive Slingshot protein inhibitor with a rhodanine scaffold. [] Exhibits selectivity for Slingshot over other phosphatases. [] Demonstrated cellular activity by inhibiting cell migration and cofilin dephosphorylation in response to nerve growth factor (NGF) or angiotensin II stimulation. []
  • Relevance: This compound, along with 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, belongs to the para-substituted benzoic acid derivatives. [] These derivatives act as Slingshot inhibitors, suggesting a structure-activity relationship between the benzoic acid moiety and Slingshot inhibition.

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (BML-260)

  • Compound Description: This small molecule targets hematopoietic stem cell (HSC) quiescence regulators. [] It significantly increases both mobilized peripheral blood (mPB) and umbilical cord blood (UCB) hematopoietic stem and progenitor cell (HSPC) content. [] BML-260 activates HSC re-entry into the cell cycle and improves multilineage capacity. [] Demonstrates a high hematopoietic reconstitution capacity with increased immune cell content after xenotransplantation. []
  • Relevance: BML-260 shares the core structure of a thiazolidine ring substituted with a benzoic acid group with 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid. [] This structural similarity suggests a potential for shared biological activity, although BML-260's specific focus on HSC regulation requires further investigation.

3-amino-5-[1-[2-({4-[amino(imino)methyl]benzyl}amino)-2-oxoethyl]-3-chloro-5-(isopropylamino)-6-oxo-1,6-dihydropyrazin-2-yl]benzoic acid dihydrochloride (PHA-927F)

  • Compound Description: This compound acts as a selective, small-molecule inhibitor of tissue factor/factor VIIa (TF/VIIa). [] It effectively prevents thrombosis-induced vessel occlusion in the arterial vasculature. [] Importantly, it exhibits minimal impact on bleeding parameters compared to factor Xa and thrombin inhibitors. []
  • Relevance: Although structurally distinct from 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, PHA-927F also contains a benzoic acid moiety. This shared feature suggests potential for similar pharmacological properties, although their specific mechanisms of action differ. []

Methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetates

  • Compound Description: These compounds are synthesized via the reaction of 3-aroyl-1-arylthioureas with dimethyl but-2-ynedioate. [] Some derivatives show moderate antiproliferative activity in vitro against hepatocellular carcinoma Hep-G2. [] Others demonstrate significant antioxidant activity compared to ascorbic acid. []
  • Relevance: This series shares the thiazolidine-5-ylidene core with 2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid, highlighting the versatility of this scaffold in generating biologically active compounds. []

Properties

Product Name

5-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

IUPAC Name

5-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

Molecular Formula

C15H9ClN2O4S

Molecular Weight

348.8 g/mol

InChI

InChI=1S/C15H9ClN2O4S/c16-10-3-1-7(5-9(10)14(20)21)11-4-2-8(22-11)6-12-13(19)18-15(17)23-12/h1-6H,(H,20,21)(H2,17,18,19)/b12-6+

InChI Key

SSSQHOCONOGRSG-WUXMJOGZSA-N

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)C(=O)O)Cl

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.